
N-Methyl-N-(1-methylethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(1-methylethyl)butanamide, also known as N-Isopropyl-N-methylbutanamide, is an organic compound with the molecular formula C8H17NO. It is a member of the amide family and is characterized by its unique structure, which includes a butanamide backbone with methyl and isopropyl substituents. This compound is known for its various applications in scientific research and industry due to its distinct chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
N-Methyl-N-(1-methylethyl)butanamide can be synthesized through several methods. One common synthetic route involves the reaction of butanoyl chloride with N-methylisopropylamine in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+N-methylisopropylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature and pressure conditions can further enhance the reaction rate and product purity .
化学反应分析
Types of Reactions
N-Methyl-N-(1-methylethyl)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
科学研究应用
N-Methyl-N-(1-methylethyl)butanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes
作用机制
The mechanism of action of N-Methyl-N-(1-methylethyl)butanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-Methylbutanamide: Similar structure but lacks the isopropyl group.
N-Isopropylbutanamide: Similar structure but lacks the methyl group.
N,N-Dimethylbutanamide: Contains two methyl groups instead of one methyl and one isopropyl group.
Uniqueness
N-Methyl-N-(1-methylethyl)butanamide is unique due to its combination of methyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous .
属性
分子式 |
C8H17NO |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
N-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C8H17NO/c1-5-6-8(10)9(4)7(2)3/h7H,5-6H2,1-4H3 |
InChI 键 |
LUCPPJKVMUVRBR-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)N(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-{6-Methyl-pyridin-3-yl}-[1,3,4]oxadiazole-2-yl)-benzonitrile](/img/structure/B13939633.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)
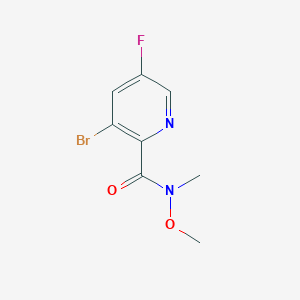
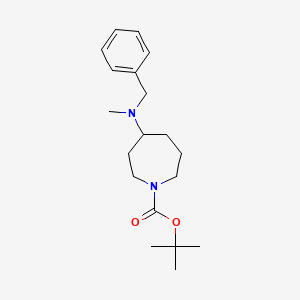
![4-Chloro-2-[2-[3-chlorophenyl]ethyl]benzoic acid](/img/structure/B13939661.png)
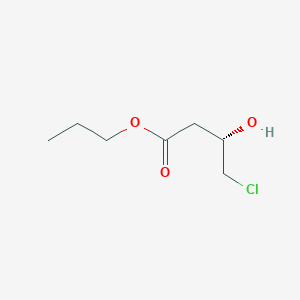
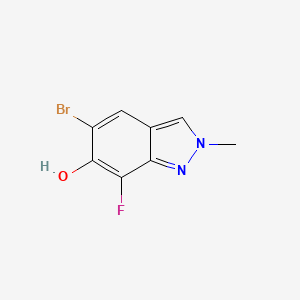
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)
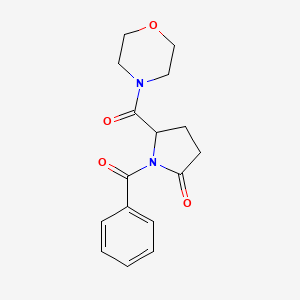
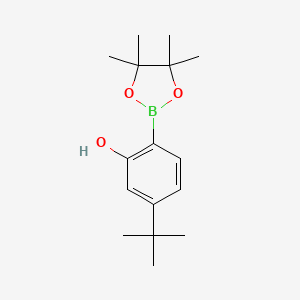


![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
